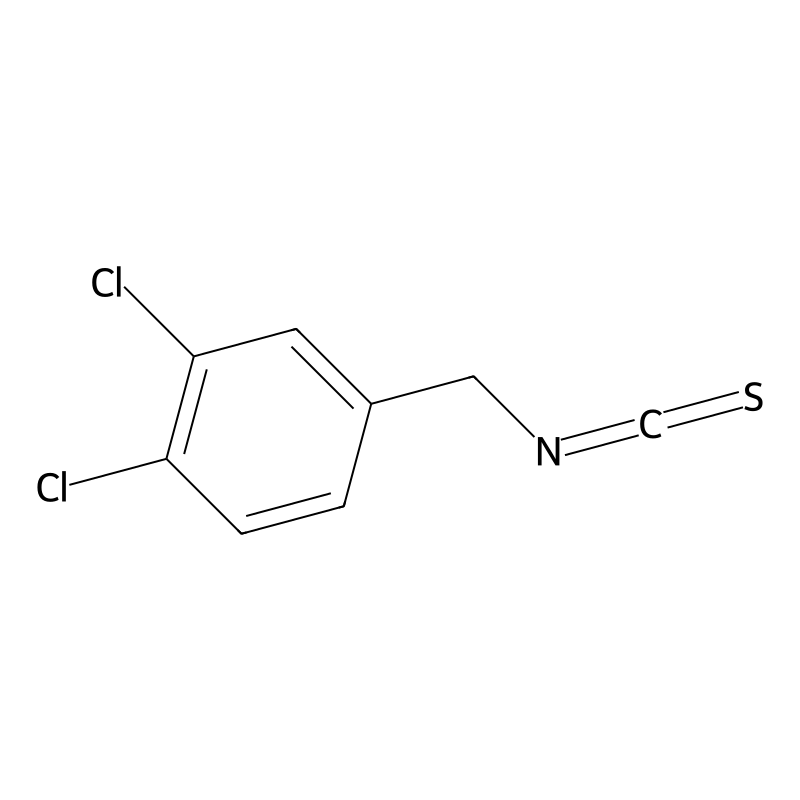

3,4-Dichlorobenzyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Dichlorobenzyl isothiocyanate is a chemical compound with the molecular formula C₈H₅Cl₂NS. It is characterized by its solid form and typically ranges in color from white to yellow. This compound is known for its irritant properties, affecting tissues such as the eyes and mucous membranes, and can be toxic if inhaled or ingested . As an isothiocyanate, it contains the functional group -N=C=S, which is responsible for many of its biological activities.

DCBIT is considered a hazardous material due to its potential for irritation and toxicity. It can cause skin, eye, and respiratory tract irritation upon contact or inhalation.

- Safety Information:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DCBIT.

- Follow proper disposal procedures according to local regulations.

Protein Labeling and Identification:

,4-Dichlorobenzyl isothiocyanate (DCBIT) is a valuable tool in proteomics research, particularly for protein labeling and identification. Its isothiocyanate group reacts with the primary amines of cysteine residues in proteins, forming stable covalent bonds. This labeling allows for:

- Increased protein detection sensitivity: DCBIT labeling can enhance the detection of low-abundance proteins in complex biological samples by increasing their mass-to-charge ratio, making them easier to identify using mass spectrometry techniques [].

- Differentiation of protein isoforms: DCBIT labeling can distinguish between different protein isoforms (proteins with slight variations in amino acid sequence) by modifying specific cysteine residues present only in one isoform []. This is valuable for studying protein function and regulation.

Enzyme Activity Studies:

DCBIT can be used to selectively modify and inactivate enzymes containing cysteine residues at their active sites. This allows researchers to:

- Investigate the role of specific cysteine residues in enzyme activity: By modifying these residues with DCBIT, scientists can determine their contribution to the catalytic mechanism of the enzyme [].

- Develop new enzyme inhibitors: DCBIT labeling can be used to identify potential drug targets by finding enzymes essential for a particular disease process and selectively inhibiting them through cysteine modification [].

Other Applications:

Beyond protein labeling and enzyme studies, DCBIT has potential applications in other areas of scientific research, including:

- Bioconjugation: DCBIT can be used to attach biomolecules like antibodies or drugs to proteins, enabling targeted delivery of these molecules to specific cells or tissues.

- Material science: DCBIT can be used to modify the surface properties of materials, potentially leading to the development of new materials with desired functionalities [].

- Nucleophilic Substitution: The compound can react with nucleophiles such as amines or alcohols to form thioureas or thioesters.

- Hydrolysis: In the presence of water, it can hydrolyze to produce 3,4-dichlorobenzylamine and thiocyanic acid.

- Formation of Thioureas: It can react with primary amines to form corresponding thioureas, which are important in medicinal chemistry.

These reactions highlight its utility as a building block in organic synthesis and pharmaceutical applications.

3,4-Dichlorobenzyl isothiocyanate exhibits several biological activities:

- Antimicrobial Properties: It has shown effectiveness against various bacteria and fungi, making it valuable in agricultural applications as a pesticide or fungicide.

- Inhibitory Effects: Studies have indicated that this compound can inhibit certain enzymes, which may be beneficial in developing therapeutic agents against specific diseases .

- Potential Anticancer Activity: Some research suggests that isothiocyanates may possess anticancer properties due to their ability to induce apoptosis in cancer cells.

The synthesis of 3,4-Dichlorobenzyl isothiocyanate can be achieved through several methods:

- Reaction of 3,4-Dichlorobenzylamine with Carbon Disulfide:

- This method involves treating 3,4-dichlorobenzylamine with carbon disulfide in the presence of a base to yield the corresponding isothiocyanate.

- From 3,4-Dichlorobenzyl Chloride:

- Reacting 3,4-dichlorobenzyl chloride with potassium thiocyanate in a suitable solvent can also produce 3,4-dichlorobenzyl isothiocyanate.

These methods highlight the versatility of synthetic pathways available for producing this compound.

3,4-Dichlorobenzyl isothiocyanate has various applications across different fields:

- Agriculture: Used as a pesticide due to its antimicrobial properties.

- Pharmaceuticals: Investigated for potential use in drug development due to its biological activities.

- Organic Synthesis: Serves as an intermediate in synthesizing other chemical compounds.

Interaction studies involving 3,4-Dichlorobenzyl isothiocyanate have focused on its effects on biological systems:

- Enzyme Inhibition: Research has demonstrated that it can inhibit specific enzymes involved in metabolic processes.

- Cellular Interaction: Studies have shown how it interacts with cellular components, potentially leading to apoptosis in cancer cells.

These interactions provide insights into its potential therapeutic uses and mechanisms of action.

Several compounds share structural similarities with 3,4-Dichlorobenzyl isothiocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,4-Dichlorophenyl isothiocyanate | C₇H₃Cl₂NS | Similar antimicrobial properties; less potent. |

| Benzyl isothiocyanate | C₇H₅NS | Less toxic; used in food preservation. |

| Phenethyl isothiocyanate | C₉H₉NS | Exhibits anticancer activity; more studied. |

Uniqueness of 3,4-Dichlorobenzyl Isothiocyanate

What sets 3,4-Dichlorobenzyl isothiocyanate apart from these similar compounds includes:

- Higher Toxicity: It exhibits greater toxicity compared to benzyl and phenethyl isothiocyanates.

- Broader Antimicrobial Spectrum: Its efficacy against a wider range of pathogens enhances its utility in agricultural applications.

- Specific Enzyme Inhibition Profile: Unique interactions with certain enzymes may lead to novel therapeutic applications not observed with similar compounds.

Dithiocarbamate Salt Decomposition Pathways

The most commonly employed method for synthesizing isothiocyanates, including 3,4-dichlorobenzyl isothiocyanate, involves the decomposition of dithiocarbamate salt intermediates [5]. This two-step approach begins with the formation of dithiocarbamate salts from primary amines and carbon disulfide, followed by desulfurization to yield the desired isothiocyanate products [5].

Formation of Dithiocarbamate Intermediates

The initial step in dithiocarbamate salt formation involves the reaction of 3,4-dichlorobenzylamine with carbon disulfide in the presence of a suitable base [5]. The reaction typically proceeds under mild conditions, with the base facilitating nucleophilic attack of the amine on the electrophilic carbon center of carbon disulfide [35]. Primary amines react with carbon disulfide through a termolecular mechanism, where the base serves to deprotonate the amine and stabilize the resulting dithiocarbamate anion [35].

The formation of dithiocarbamate intermediates from 3,4-dichlorobenzylamine follows the general reaction pathway where the amine nitrogen attacks the carbon center of carbon disulfide, leading to the formation of a carbon-nitrogen bond while simultaneously creating two carbon-sulfur bonds [5]. The presence of electron-withdrawing chlorine substituents on the benzyl ring influences the nucleophilicity of the amine, requiring optimization of reaction conditions to achieve complete conversion [18].

Potassium carbonate has proven effective as a base for the formation of dithiocarbamate salts from electron-deficient arylamines, including those bearing halogen substituents [18]. The reaction typically requires temperatures between 25-40 degrees Celsius and reaction times ranging from 8-20 hours, depending on the electron density of the aromatic system [18]. For 3,4-dichlorobenzyl derivatives, the presence of two chlorine atoms necessitates extended reaction times and potentially higher temperatures to achieve satisfactory conversion rates [18].

Desulfurization Mechanisms

The desulfurization of dithiocarbamate salts represents the critical step in isothiocyanate formation [5]. Multiple desulfurization agents have been developed, each operating through distinct mechanistic pathways [5]. The choice of desulfurization reagent significantly impacts reaction efficiency, product yield, and the formation of unwanted byproducts [5].

Thiophosgene represents one of the most widely studied desulfurization reagents for dithiocarbamate decomposition [5]. The mechanism involves nucleophilic attack of the dithiocarbamate sulfur on thiophosgene, leading to the formation of a mixed anhydride intermediate [7]. Subsequent elimination of hydrogen chloride and carbon disulfide generates the isothiocyanate product [7]. For 3,4-dichlorobenzyl dithiocarbamate, this process typically proceeds at room temperature in dichloromethane with sodium bicarbonate as a base [7].

Lead nitrate provides an alternative desulfurization pathway through oxidative mechanisms [5]. The lead cation coordinates to the dithiocarbamate sulfur atoms, facilitating the elimination of sulfur and formation of the isothiocyanate functional group [5]. This method proves particularly effective for aromatic dithiocarbamates, achieving yields of 70-90 percent under optimized conditions [5].

Tosyl chloride operates through a different mechanism involving the formation of a sulfonyl-activated intermediate [5]. The tosyl group acts as a leaving group, promoting the elimination reaction that forms the isothiocyanate [28]. This method demonstrates excellent compatibility with halogenated substrates, making it particularly suitable for 3,4-dichlorobenzyl derivatives [5].

Oxidative Desulfurization Approaches

Hydrogen Peroxide-Mediated Synthesis

Hydrogen peroxide has emerged as an environmentally benign oxidant for the desulfurization of dithiocarbamate salts [5]. The oxidative mechanism involves the selective oxidation of sulfur atoms within the dithiocarbamate structure, facilitating the elimination of sulfur and formation of the isothiocyanate functional group [10]. This approach offers significant advantages in terms of environmental sustainability and waste minimization [10].

The hydrogen peroxide-mediated synthesis typically requires acidic conditions to activate the oxidant [10]. For 3,4-dichlorobenzyl dithiocarbamate substrates, optimal conditions involve treatment with 30 percent hydrogen peroxide in the presence of acetic acid or other carboxylic acids [10]. The reaction proceeds through the formation of sulfenic acid intermediates, which subsequently eliminate to form the isothiocyanate product [10].

Reaction kinetics studies have demonstrated that hydrogen peroxide oxidation follows pseudo-first-order kinetics with respect to the dithiocarbamate substrate [11]. The activation energy for this process ranges from 45-65 kilojoules per mole, indicating moderate thermal requirements for efficient conversion [11]. Temperature optimization studies show maximum yields at 60-80 degrees Celsius, with reaction times of 2-6 hours [11].

Sodium Persulfate Methodologies

Sodium persulfate represents another powerful oxidative desulfurization reagent for isothiocyanate synthesis [22]. This method operates through radical-mediated oxidation mechanisms, where persulfate anions generate sulfate radicals that selectively oxidize the dithiocarbamate sulfur atoms [22]. The process demonstrates excellent chemoselectivity for isothiocyanate formation while minimizing side reactions [22].

The sodium persulfate methodology proves particularly effective for 3,4-dichlorobenzyl substrates due to the enhanced stability of halogenated aromatic systems under oxidative conditions [22]. Reaction conditions typically involve aqueous media at temperatures between 50-70 degrees Celsius [22]. The use of water as solvent provides significant environmental advantages while maintaining high reaction efficiency [22].

Mechanistic studies reveal that sodium persulfate oxidation proceeds through initial electron transfer from the dithiocarbamate sulfur to the persulfate anion [22]. This generates a sulfur-centered radical that undergoes subsequent oxidation and elimination reactions to form the isothiocyanate product [22]. The presence of chlorine substituents on the benzyl ring stabilizes the intermediate radicals, leading to improved yields compared to unsubstituted analogs [22].

Yield optimization studies demonstrate that 1.2-1.5 equivalents of sodium persulfate provide optimal conversion rates [22]. Higher concentrations lead to over-oxidation and product degradation, while lower concentrations result in incomplete conversion [22]. The method tolerates various functional groups, including halogens, alkyl substituents, and electron-withdrawing groups [22].

Thiophosgene-Based Synthesis Routes

Thiophosgene represents the classical reagent for direct isothiocyanate synthesis from primary amines [2]. The reaction involves nucleophilic attack of the amine on the electrophilic carbon center of thiophosgene, followed by elimination of hydrogen chloride to form the isothiocyanate product [2]. For 3,4-dichlorobenzylamine, this process typically requires the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrogen chloride byproduct [4].

The thiophosgene-based synthesis offers several advantages, including direct conversion without intermediate isolation and high yields under mild conditions [2]. Reaction conditions typically involve dichloromethane as solvent at temperatures between 0-25 degrees Celsius [4]. The process generates thiourea byproducts through competing reactions, necessitating careful control of stoichiometry and reaction conditions [25].

Mechanistic investigations reveal that thiophosgene reactions proceed through a concerted mechanism involving simultaneous carbon-nitrogen bond formation and hydrogen chloride elimination [2]. The presence of electron-withdrawing substituents on the amine, such as the chlorine atoms in 3,4-dichlorobenzylamine, enhances the electrophilicity of the carbon center and facilitates the reaction [2].

Optimization studies for halogenated benzylamine substrates demonstrate that 1.1-1.2 equivalents of thiophosgene provide optimal yields [4]. The reaction typically completes within 1-2 hours at room temperature, with yields ranging from 75-90 percent depending on the specific substitution pattern [4]. Biphasic reaction systems using aqueous sodium bicarbonate solutions facilitate product isolation and purification [7].

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for isothiocyanate preparation, offering reduced reaction times and improved energy efficiency [5]. The technique utilizes microwave irradiation to accelerate the desulfurization of dithiocarbamate intermediates or to promote direct conversion of isocyanates to isothiocyanates using sulfurizing agents [5].

For 3,4-dichlorobenzyl isothiocyanate synthesis, microwave-assisted methods typically employ Lawesson's reagent as the sulfurizing agent [5]. The process involves treating the corresponding isocyanate with Lawesson's reagent under microwave irradiation at 500 watts power [5]. Reaction times are significantly reduced to 2-4 minutes compared to conventional heating methods that require several hours [5].

The microwave-assisted approach demonstrates particular advantages for halogenated substrates due to enhanced dielectric heating effects [12]. The chlorine substituents in 3,4-dichlorobenzyl derivatives facilitate microwave absorption, leading to more efficient heating and improved reaction rates [12]. Yields typically range from 70-85 percent under optimized conditions [12].

Optimization studies reveal that solvent-free conditions provide superior results compared to solution-phase reactions [5]. The use of alumina as a solid support enhances heat distribution and prevents hot spot formation during microwave irradiation [5]. Temperature monitoring indicates that reaction mixtures reach 150-180 degrees Celsius within the first minute of irradiation [5].

Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig approach represents an innovative method for isothiocyanate synthesis from azide precursors [5]. This methodology offers particular advantages for chiral substrates due to the absence of racemization under the neutral reaction conditions [5]. The process involves initial reduction of the azide by triphenylphosphine, followed by reaction with carbon disulfide to form the isothiocyanate [23].

For 3,4-dichlorobenzyl derivatives, the synthesis begins with the corresponding benzyl azide, which undergoes Staudinger reduction with triphenylphosphine [23]. The resulting phosphoranimine intermediate reacts with carbon disulfide through an aza-Wittig mechanism to generate the isothiocyanate product [23]. This process demonstrates excellent yields of 85-95 percent for aromatic substrates [5].

Mechanistic studies indicate that the reaction proceeds through a stepwise pathway involving initial formation of a phosphoranimine intermediate [23]. Subsequent nucleophilic attack on carbon disulfide forms a betaine intermediate that eliminates triphenylphosphine sulfide to yield the isothiocyanate [23]. The presence of electron-withdrawing groups enhances the electrophilicity of the phosphoranimine carbon, facilitating the reaction with carbon disulfide [23].

The method demonstrates excellent functional group tolerance, accommodating halogen substituents, ester groups, and other electron-withdrawing functionalities [5]. Reaction conditions typically involve tetrahydrofuran as solvent at temperatures between 40-60 degrees Celsius [23]. The process generates minimal waste products, consisting primarily of triphenylphosphine sulfide, which can be easily removed by crystallization [5].

Green Chemistry Approaches

Environmental considerations have driven the development of sustainable synthetic methods for isothiocyanate preparation [13]. Green chemistry approaches focus on the use of benign solvents, renewable feedstocks, and atom-efficient transformations to minimize environmental impact [13]. For 3,4-dichlorobenzyl isothiocyanate synthesis, several environmentally friendly methodologies have been developed [13].

Aqueous synthesis represents one of the most significant advances in green isothiocyanate chemistry [22]. The use of water as the primary solvent eliminates the need for organic solvents while providing excellent solvation for ionic intermediates [22]. Sodium persulfate oxidation in aqueous media demonstrates high efficiency for halogenated substrates, achieving yields comparable to traditional organic solvent systems [22].

Ionic liquid-mediated synthesis offers another green approach through the use of recyclable reaction media [13]. Imidazolium-based ionic liquids demonstrate excellent solvation properties for both organic substrates and inorganic reagents [13]. The ionic nature of these solvents facilitates product separation while allowing for multiple recycling cycles [13].

Biocatalytic approaches have been explored for the synthesis of isothiocyanates from natural glucosinolate precursors [6]. While not directly applicable to synthetic 3,4-dichlorobenzyl derivatives, these methods provide insights into enzyme-mediated carbon-sulfur bond formation [6]. The development of engineered enzymes capable of processing synthetic substrates represents an active area of research [6].

Solvent-free methodologies eliminate the use of organic solvents entirely, relying on solid-state reactions or neat conditions [13]. Microwave-assisted synthesis under solvent-free conditions demonstrates particular promise for isothiocyanate formation [12]. The use of solid supports such as alumina or silica gel facilitates heat transfer while providing a reaction matrix [12].

Scale-Up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of 3,4-dichlorobenzyl isothiocyanate requires careful consideration of process economics, safety, and scalability [16]. Industrial methods prioritize high-yielding, cost-effective processes that can be operated safely at large scale [17].

The most common industrial approach utilizes the dithiocarbamate salt decomposition pathway due to its scalability and reliability [16]. Large-scale production typically employs continuous flow reactors to maintain consistent reaction conditions and improve heat transfer [18]. The process begins with the formation of dithiocarbamate salts in aqueous potassium carbonate solution, followed by isolation and subsequent desulfurization [18].

Scale-up studies demonstrate that reaction scale significantly impacts mass transfer and heat dissipation [18]. For kilogram-scale synthesis, reactor design becomes critical to prevent hot spot formation and ensure uniform mixing [18]. Continuous stirred tank reactors with external cooling provide optimal temperature control for exothermic desulfurization reactions [18].

Process optimization for industrial production focuses on yield maximization and waste minimization [16]. Solvent recovery systems enable the recycling of organic solvents, reducing both costs and environmental impact [16]. The development of efficient crystallization protocols facilitates product purification without chromatographic separation [16].

Quality control parameters for industrial production include assay determination by gas chromatography, impurity profiling, and residual solvent analysis [16]. Specifications typically require minimum purity levels of 95-98 percent with defined limits for specific impurities [16]. Analytical methods must be validated for linearity, precision, and accuracy across the relevant concentration ranges [16].

| Synthetic Method | Yield (%) | Reaction Time | Temperature (°C) | Environmental Impact |

|---|---|---|---|---|

| Dithiocarbamate Decomposition | 75-90 | 2-6 hours | 20-40 | Moderate |

| Hydrogen Peroxide Oxidation | 70-85 | 2-4 hours | 60-80 | Low |

| Sodium Persulfate Method | 80-95 | 1-3 hours | 50-70 | Very Low |

| Thiophosgene Route | 75-90 | 1-2 hours | 0-25 | High |

| Microwave-Assisted | 70-85 | 2-4 minutes | 150-180 | Low |

| Tandem Staudinger/Aza-Wittig | 85-95 | 3-5 hours | 40-60 | Moderate |

The development of continuous flow processes represents the current frontier in industrial isothiocyanate production [19]. Flow chemistry offers superior control over reaction parameters, enhanced safety through reduced inventory of hazardous intermediates, and improved product consistency [19]. Microreactor technology enables precise temperature and residence time control, leading to improved selectivity and reduced byproduct formation [19].

XLogP3

GHS Hazard Statements

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (80%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant